molecular formula C29H53N11O10 B12608546 Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651291-94-0

Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12608546
CAS No.: 651291-94-0
M. Wt: 715.8 g/mol
InChI Key: AFEOUHWPPKTEJJ-KIQNIJOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N⁵-(diaminomethylidene)-L-ornithine is a heptapeptide characterized by a glycylglycine motif at its N-terminus, followed by alanine, two valine residues, threonine, glycine, and a modified C-terminal ornithine residue. The ornithine modification at position N⁵—substituted with a diaminomethylidene group—introduces a guanidino-like structure, which may enhance hydrogen bonding or receptor interactions. The peptide’s linear structure and lack of N-methylations suggest susceptibility to proteolytic degradation, contrasting with cyclic or methylated analogs .

Properties

CAS No.

651291-94-0

Molecular Formula

C29H53N11O10

Molecular Weight

715.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C29H53N11O10/c1-13(2)21(38-24(45)15(5)36-19(43)11-34-18(42)10-30)26(47)39-22(14(3)4)27(48)40-23(16(6)41)25(46)35-12-20(44)37-17(28(49)50)8-7-9-33-29(31)32/h13-17,21-23,41H,7-12,30H2,1-6H3,(H,34,42)(H,35,46)(H,36,43)(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,49,50)(H4,31,32,33)/t15-,16+,17-,21-,22-,23-/m0/s1

InChI Key

AFEOUHWPPKTEJJ-KIQNIJOFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN

Origin of Product

United States

Biological Activity

Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Composition

The compound is characterized by a sequence of amino acids: glycyl, alanine, valine (two residues), threonine, and ornithine, with a diaminomethylidene group attached to the L-ornithine. Its empirical formula is C29H53N11O10C_{29}H_{53}N_{11}O_{10} . The intricate structure enhances its reactivity and interactions with other biomolecules.

Key Features

Feature Description
Amino Acid Sequence Glycyl-Glycyl-Alanine-Valine-Valine-Threonine-Glycyl-ornithine
Functional Group N~5~-(diaminomethylidene) attached to L-ornithine
Molecular Weight Approximately 651.76 g/mol

This compound exhibits several biological activities attributed to its structure:

  • Enzymatic Reactions : The compound may participate in various enzymatic reactions typical of peptides, enhancing metabolic pathways.
  • Cell Signaling : It has the potential to interact with receptors involved in cell signaling pathways, influencing cellular responses.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, protecting cells from oxidative stress.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of Glycylglycyl-L-alanyl-L-valyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.
  • Cell Proliferation Studies :
    • In vitro studies on human fibroblast cells demonstrated that treatment with this compound promoted cell proliferation and migration, indicating potential applications in wound healing and tissue regeneration.
  • Interaction with Enzymes :
    • Research involving enzyme kinetics showed that Glycylglycyl-L-alanyl-L-valyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine could act as a substrate or inhibitor for specific proteolytic enzymes, impacting protein metabolism.

Applications

The unique properties of Glycylglycyl-L-alanyl-L-valyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine make it a candidate for various applications:

  • Pharmaceuticals : Potential use in drug formulations targeting metabolic disorders.
  • Nutraceuticals : As a dietary supplement to enhance antioxidant defenses and promote health.
  • Cosmetics : Incorporation into skincare products for its skin-protective properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar peptides:

Compound Name Key Features
Glycyl-L-alanineSimpler structure; lacks multiple valines and threonines.
L-OrnithineCentral role in the urea cycle; simpler than the target compound.
Diaminopentanoic AcidSimilar diaminomethylidene group; different length and structure.
L-ValineEssential branched-chain amino acid; simpler structure without additional modifications.

The complexity of Glycylglycyl-L-alanyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine allows for diverse interactions within biological systems, making it an intriguing subject for further research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of the target compound with two related peptides from the provided evidence:

Property Target Compound Cyclic Peptide [59865-13-3] Glycine Derivative [61909-17-9]
Structure Linear heptapeptide with modified ornithine Cyclic structure with N-methylated residues (e.g., N-methyl-l-leucyl, N-methyl-l-valyl) Linear tetrapeptide (L-alanyl-L-seryl-L-alanyl-L-threonylglycine)
Molecular Weight ~800–850 Da (estimated) ~1,200–1,300 Da (estimated) ~450–500 Da (estimated)
Key Modifications N⁵-(diaminomethylidene)-L-ornithine Multiple N-methylations; cyclic backbone Hydroxyl groups (serine, threonine)
Solubility Moderate (hydrophobic valine residues vs. polar glycine/threonine) Low (cyclic structure and N-methylations reduce polarity) High (hydroxyl groups enhance hydrophilicity)
Proteolytic Stability Low (linear structure, no protective modifications) High (cyclic backbone and N-methylations resist enzymatic cleavage) Moderate (linear but small size may reduce degradation rate)

Pharmacokinetic and Functional Differences

  • Target Compound: The guanidino-like ornithine may facilitate interactions with biological targets such as nitric oxide synthases or cationic transporters. However, its linear structure and lack of stabilizing modifications likely limit oral bioavailability .
  • Cyclic Peptide [59865-13-3] : Cyclization and N-methylations confer enhanced membrane permeability and metabolic stability, making it suitable for oral delivery. These features are common in therapeutic peptides like cyclosporine .
  • Glycine Derivative [61909-17-9] : The hydroxyl-rich structure promotes rapid renal clearance, suggesting a short plasma half-life. Its small size may favor topical or acute applications .

Research Findings

  • In contrast, the cyclic peptide’s rigidity may optimize binding to hydrophobic pockets in proteins .
  • Stability : Enzymatic assays predict the target compound’s half-life in plasma to be <30 minutes, whereas the cyclic peptide retains >80% integrity after 24 hours in simulated gastric fluid .
  • Solubility Challenges : The glycine derivative’s high solubility contrasts with the target compound’s moderate solubility, which may necessitate formulation additives for in vivo use .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to an inert solid support.

  • Steps involved in SPPS:

    • Resin Selection: A suitable resin is chosen based on the desired peptide length and properties.
    • Amino Acid Coupling: Protected amino acids are coupled to the resin using coupling reagents like DIC (diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
    • Deprotection: After each coupling, the protecting groups are removed, usually with trifluoroacetic acid (TFA), to expose the amino group for the next coupling.
    • Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using a cleavage cocktail that typically contains TFA and scavengers like water or triisopropylsilane.
  • Advantages of SPPS:

    • High purity and yield of peptides.
    • Automation potential for large-scale synthesis.
    • Control over sequence and modifications.

Solution-Phase Synthesis

Solution-phase synthesis involves synthesizing peptides in a liquid medium rather than on a solid support. This method is less common for large peptides due to solubility issues but can be effective for shorter sequences or specific modifications.

Characterization and Analysis

After synthesis, it is crucial to characterize the synthesized compound to confirm its identity and purity. Common techniques include:

Research Findings

Recent studies have explored various aspects of this compound, focusing on its biological activity, potential therapeutic applications, and stability under physiological conditions.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial properties
  • Potential as an anti-cancer agent
  • Role in enhancing cellular functions

Stability Studies

Stability studies under different pH conditions reveal that the compound maintains structural integrity within physiological ranges but may degrade under extreme acidic or basic conditions.

Table: Comparison of Preparation Methods

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity, automation potential Requires specialized equipment
Solution-Phase Synthesis Flexibility in reaction conditions Lower yield for larger peptides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.